![molecular formula C6H6N4O B1609292 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 39030-53-0](/img/structure/B1609292.png)
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
説明
科学的研究の応用
Comprehensive Analysis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one Applications
Cancer Research: c-Met Kinase Inhibition: The compound has been identified as a selective inhibitor of the c-Met kinase, which is implicated in cancer cell growth and metastasis. An inhibitor with this compound at its core was developed through structure-based drug design, showing promise in preclinical evaluations . However, it also exhibited broad phosphodiesterase family inhibition, leading to myocardial degeneration in rats, which halted its development as a therapeutic agent .
Energetic Materials: Secondary Explosives: In the field of materials science, derivatives of the triazolopyridazine compound have been synthesized for use as energetic materials. These materials are designed to be insensitive to external stimuli while maintaining high detonation performance, comparable to the current secondary-explosive benchmark, CL-20 . This suggests potential applications in military and industrial explosives.
Heat-Resistant Explosives: Certain triazolopyridazine-based compounds have shown significant potential as heat-resistant explosives. They exhibit remarkable density, excellent thermal stability, and very good calculated detonation performance, outperforming current heat-resistant explosives . This makes them suitable for applications requiring high thermal resistance.
Primary Explosives: Some derivatives are highly sensitive but offer excellent detonation performance, positioning them as potential primary explosives. These compounds could be used in detonators and ignition systems due to their sensitivity and performance characteristics .
Drug Discovery: Phosphodiesterase Inhibition: The broad phosphodiesterase (PDE) family inhibition property of the compound, despite being a drawback in cancer therapy, could be harnessed in drug discovery for other therapeutic areas. PDE inhibitors have applications in treating various diseases, including respiratory, neurological, and cardiovascular conditions .
Structural Biology: X-ray Crystallography: The compound has been used in structural biology to study protein-ligand interactions through X-ray crystallography. It serves as a ligand in complex with proteins to elucidate their structure and function, which is crucial for understanding disease mechanisms and developing new drugs .
Medicinal Chemistry: Lead Optimization: The triazolopyridazine compound’s role in medicinal chemistry involves lead optimization in drug development. Its selectivity and binding properties make it a valuable starting point for creating more effective and safer pharmaceuticals .
Sensitivity Analysis: Energetic Materials: Research into the sensitivity of energetic materials often involves triazolopyridazine derivatives. Understanding the relationship between molecular structure and sensitivity is essential for designing safer and more stable energetic compounds .
作用機序
Target of Action
The primary target of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is the c-Met kinase , a receptor tyrosine kinase . This protein plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one acts as an inhibitor of c-Met kinase . It binds to the kinase, preventing it from participating in its usual signaling pathways. This disruption can lead to a decrease in cellular proliferation and migration, which are key processes in tumor growth and metastasis .
Biochemical Pathways
The compound’s interaction with c-Met kinase affects the hepatocyte growth factor (HGF)/c-Met signaling axis . This pathway is often deregulated in various cancers and plays a significant role in tumor invasive growth and metastasis .
Result of Action
The inhibition of c-Met kinase by 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can lead to a decrease in tumor growth and metastasis . It’s also important to note that this compound has been found to have broad phosphodiesterase (pde) family inhibition, leading to myocardial degeneration in rats .
Action Environment
The action, efficacy, and stability of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can be influenced by various environmental factors For instance, the compound’s stability could be affected by temperature and pH Additionally, the presence of other molecules or drugs could potentially impact the compound’s efficacy through drug-drug interactions.
特性
IUPAC Name |
6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-3-5-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNIPAGBGCEHIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NNC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423309 | |
Record name | 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
CAS RN |
39030-53-0 | |
Record name | 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。